

Spectroscopic and Synthetic Profile of 2-(4-Pentylphenyl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Pentylphenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a common synthetic route for **2-(4-pentylphenyl)acetic acid**. The information presented is intended to support research and development activities where this compound is of interest.

Core Spectral Data

The following tables summarize the key spectral data for **2-(4-pentylphenyl)acetic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	d	2H	Ar-H
~7.10	d	2H	Ar-H
3.59	s	2H	-CH ₂ -COOH
2.57	t	2H	Ar-CH ₂ -
1.59	quint	2H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ - CH ₃
1.30	m	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ - CH ₃
0.88	t	3H	-CH ₃

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~178	C=O
~141	Ar-C (quaternary)
~132	Ar-C (quaternary)
~129	Ar-C-H
~128	Ar-C-H
~40	-CH ₂ -COOH
~35	Ar-CH ₂ -
~31.5	-CH ₂ -
~31	-CH ₂ -
~22.5	-CH ₂ -
~14	-CH ₃

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 3: IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2955, 2927, 2856	Strong	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1465	Medium	C-H bend (Aliphatic)
~1410	Medium	O-H bend (Carboxylic Acid)
~1290	Medium	C-O stretch (Carboxylic Acid)
~820	Strong	C-H bend (para-substituted aromatic)

Note: Typical absorption ranges. Specific peak positions can vary.

Table 4: Mass Spectrometry Data

m/z	Interpretation
206	$[M]^+$ (Molecular Ion)
161	$[M - COOH]^+$
149	$[M - C_4H_9]^+$ (loss of butyl radical)
91	$[C_7H_7]^+$ (Tropylium ion)

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Experimental Protocols

Synthesis of 2-(4-Pentylphenyl)acetic acid via Willgerodt-Kindler Reaction

A common and effective method for the synthesis of **2-(4-pentylphenyl)acetic acid** is the Willgerodt-Kindler reaction, starting from 4'-pentylacetophenone.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Materials:

- 4'-Pentylacetophenone
- Sulfur
- Morpholine
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Solvent (e.g., pyridine or a high-boiling point solvent)

- Extraction Solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

- Thioamide Formation: A mixture of 4'-pentylacetophenone, sulfur, and morpholine in a suitable solvent is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Hydrolysis: Once the formation of the thiomorpholide is complete, the reaction mixture is cooled. A solution of sodium hydroxide is added, and the mixture is heated again to facilitate the hydrolysis of the thioamide to the sodium salt of the carboxylic acid.
- Workup and Purification: After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove any unreacted starting material and byproducts. The aqueous layer is then acidified with hydrochloric acid to precipitate the **2-(4-pentylphenyl)acetic acid**. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Analysis Protocols

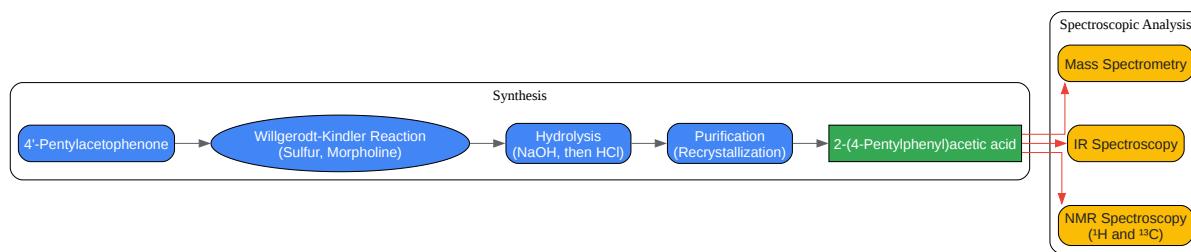
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(4-pentylphenyl)acetic acid**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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